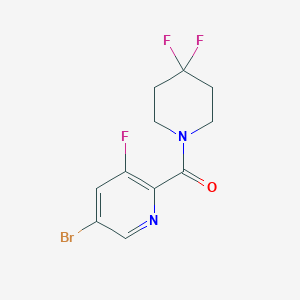
(5-Bromo-3-fluoropyridin-2-yl)(4,4-difluoropiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-3-fluoropyridin-2-yl)(4,4-difluoropiperidin-1-yl)methanone is a complex organic compound that features both fluorinated pyridine and piperidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-fluoropyridin-2-yl)(4,4-difluoropiperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-3-fluoropyridin-2-yl)(4,4-difluoropiperidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the fluorinated and brominated positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide for deprotonation, and electrophiles such as alkyl halides for substitution reactions . Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution at the brominated position can yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Aplicaciones Científicas De Investigación
(5-Bromo-3-fluoropyridin-2-yl)(4,4-difluoropiperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Materials Science: Its unique chemical properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.
Biological Studies: The compound can be used as a probe in biological studies to investigate the interactions of fluorinated molecules with biological systems.
Mecanismo De Acción
The mechanism of action of (5-Bromo-3-fluoropyridin-2-yl)(4,4-difluoropiperidin-1-yl)methanone involves its interaction with specific molecular targets. The fluorinated and brominated groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-fluoropyridine: Shares the fluorinated pyridine core but lacks the piperidine moiety.
4,4-Difluoropiperidine: Contains the piperidine core with fluorine substituents but lacks the pyridine ring.
Uniqueness
(5-Bromo-3-fluoropyridin-2-yl)(4,4-difluoropiperidin-1-yl)methanone is unique due to the combination of both fluorinated pyridine and piperidine moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
(5-bromo-3-fluoropyridin-2-yl)-(4,4-difluoropiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3N2O/c12-7-5-8(13)9(16-6-7)10(18)17-3-1-11(14,15)2-4-17/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQNVPQXFCLYQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=C(C=C(C=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














